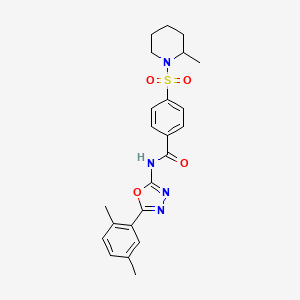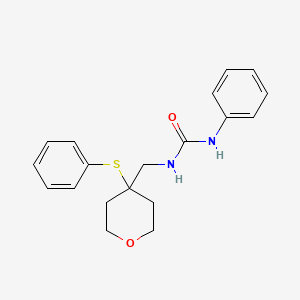
6-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Interactions and Structural Analysis
The study of derivatives similar to 6-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide reveals insights into chemical interactions and structural dynamics. Research on barbituric acid derivatives indicates that compounds with structures resembling this compound form stable intermolecular complexes stabilized by weak hydrogen bonds and π–π stacking interactions. This suggests potential applications in designing molecular assemblies and understanding molecular recognition processes (Khrustalev, Krasnov, & Timofeeva, 2008).
Antimicrobial and Cytostatic Activity
Compounds structurally related to this compound have been explored for their antimicrobial and cytostatic properties. Methoxysubstituted derivatives exhibit activity against certain cancer cell lines by inhibiting tubulin polymerization, a mechanism essential for cell division. This highlights the compound's potential in developing new cytostatic agents for cancer therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Binding Affinity and Receptor Interaction
The research also extends to the study of compounds with similar structures to this compound for their binding affinities and interactions with biological receptors. Studies on melatonin receptor analogues indicate that such compounds can act as agonists or antagonists, affecting melatonin-mediated physiological processes. This suggests potential applications in treating sleep disorders and understanding melatonin's role in circadian rhythms (Faust et al., 2000).
Fluorescent Labeling and Biomedical Analysis
A novel aspect of compounds related to this compound is their application in fluorescent labeling and biomedical analysis. Certain derivatives exhibit strong fluorescence in a wide pH range, making them valuable as fluorescent labeling reagents for detecting and quantifying biological substances (Hirano et al., 2004).
Properties
IUPAC Name |
6-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-14-5-3-12-8-17(22-16(12)10-14)19(24)21-13-4-2-11-6-7-20-18(23)15(11)9-13/h2-5,8-10,22H,6-7H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYQIOZWXCCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCNC4=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2453313.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2453321.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2453322.png)
![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)

